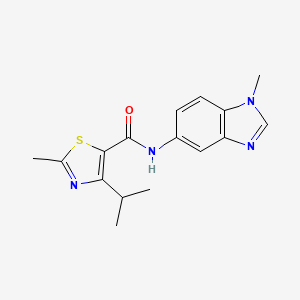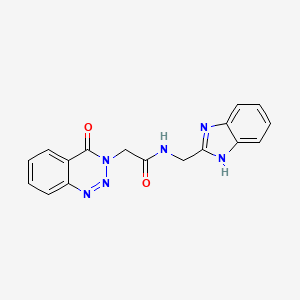![molecular formula C24H21N3O3 B11004674 4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B11004674.png)
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole nucleus is an important heterocyclic system found in various natural compounds and synthetic drug molecules. It provides the skeleton for molecules like lysergic acid diethylamide (LSD), strychnine, and alkaloids from plants .
- Physically, it appears as a crystalline, colorless substance with a specific odor.
4-({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)benzamide: is a synthetic compound that belongs to the indole family. Its chemical structure consists of an indole core, an acetyl group, and a benzamide moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with an indole derivative and introduce the necessary functional groups.
Reaction Conditions: Specific reaction conditions may vary, but typical methods include condensation reactions, acylation, and amidation.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced through efficient synthetic routes in research laboratories or pharmaceutical companies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its indole and benzamide moieties.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives with modified functional groups or substitutions.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigate its effects on cellular processes, receptors, and enzymatic pathways.
Medicine: Explore its potential as an antiviral, anti-inflammatory, or anticancer agent.
Industry: Consider applications in drug development or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways, gene expression, or protein function.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: While I don’t have a specific list, other indole-based molecules with similar pharmacophores may exist.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H21N3O3/c25-24(29)18-6-8-20(9-7-18)26-23(28)15-27-13-12-19-14-21(10-11-22(19)27)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
InChI Key |
HFEIVCCHQICGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004605.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B11004606.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11004619.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide](/img/structure/B11004631.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide](/img/structure/B11004640.png)


![2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11004654.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11004656.png)
![4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11004671.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11004679.png)
